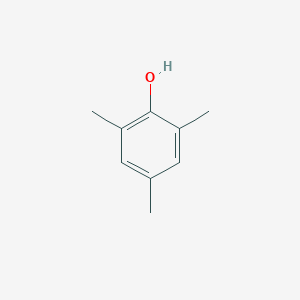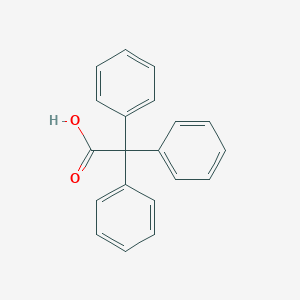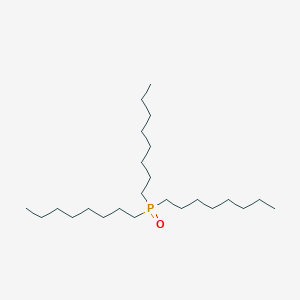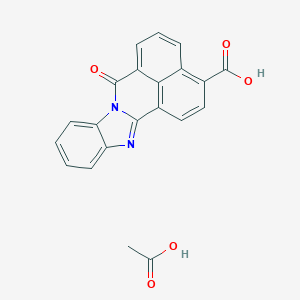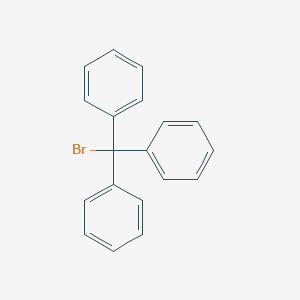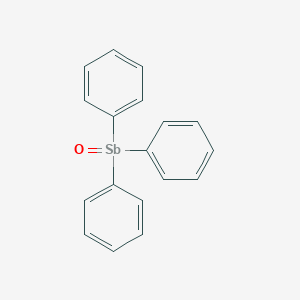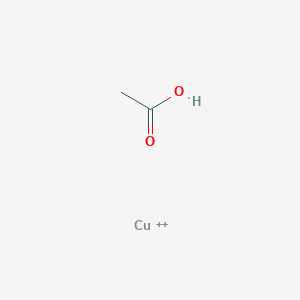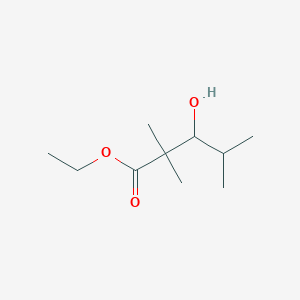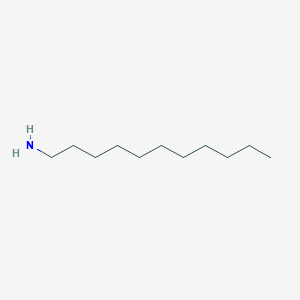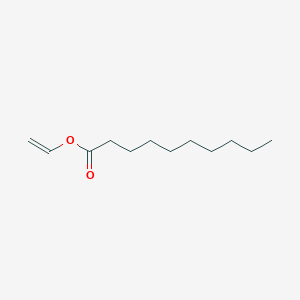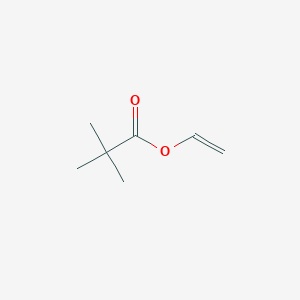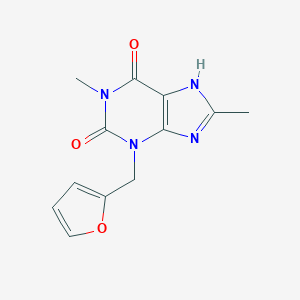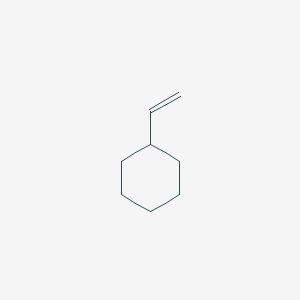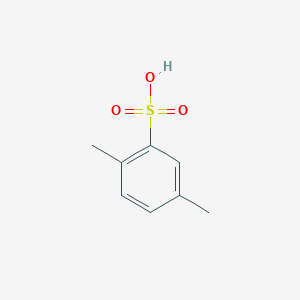![molecular formula C19H11F3N4 B147660 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole CAS No. 131203-87-7](/img/structure/B147660.png)
7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It is a potent inhibitor of various enzymes and has been studied extensively for its potential use in drug discovery.
Mecanismo De Acción
The mechanism of action of 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole involves the inhibition of various enzymes. This compound is a potent inhibitor of kinases, which play a critical role in cell signaling pathways. By inhibiting these enzymes, 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole can disrupt cell signaling pathways and potentially lead to the development of new treatments for diseases such as cancer.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole are complex and depend on the specific enzymes that are inhibited. In general, this compound has been shown to have potent anti-cancer effects in various cell lines. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be highly effective at inhibiting various enzymes, making it a valuable tool for studying cell signaling pathways and potential drug targets. However, one of the limitations of using this compound is its potential toxicity, particularly at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole. One area of interest is the development of new treatments for cancer and other diseases based on this compound's ability to inhibit kinases and other enzymes. Another area of interest is the development of new methods for synthesizing this compound, which could potentially make it more accessible for scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. In this reaction, an aldehyde and an amine react to form an iminium ion, which then undergoes cyclization to form the final product.
Aplicaciones Científicas De Investigación
The potential applications of 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole in scientific research are vast. This compound has been studied extensively for its potential use as an inhibitor of various enzymes, including kinases and phosphodiesterases. It has also been studied for its potential use in drug discovery, particularly in the development of new treatments for cancer and other diseases.
Propiedades
Número CAS |
131203-87-7 |
|---|---|
Nombre del producto |
7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole |
Fórmula molecular |
C19H11F3N4 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
12-phenyl-4-(trifluoromethyl)-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
InChI |
InChI=1S/C19H11F3N4/c20-19(21,22)18-25-13-7-6-12-14(17(13)26-18)11-8-9-23-15(16(11)24-12)10-4-2-1-3-5-10/h1-9,24H,(H,25,26) |
Clave InChI |
ZWLDDIQDXGULCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C5=C(C=C4)NC(=N5)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C5=C(C=C4)NC(=N5)C(F)(F)F |
Sinónimos |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole, 1,6-dihydro-7-phenyl-2-(trifluoromethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



